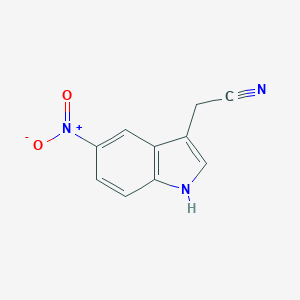

2-(5-nitro-1H-indol-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10/h1-2,5-6,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYBZUUQTBZGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289703 | |

| Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6952-13-2 | |

| Record name | 5-Nitro-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 63021 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6952-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(5-nitro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-(5-nitro-1H-indol-3-yl)acetonitrile (CAS No. 6952-13-2). This document collates available data on its physical and chemical characteristics, alongside a plausible synthetic route. All quantitative data is presented in structured tables for clarity. Due to a lack of published research on the specific biological activity of this compound, a discussion of related compounds is provided to infer potential areas of investigation.

Chemical and Physical Properties

This compound is a yellow solid.[1][2] While a comprehensive experimental characterization is not widely available in the public domain, key properties have been collated from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇N₃O₂ | [3] |

| Molecular Weight | 201.18 g/mol | [3] |

| CAS Number | 6952-13-2 | [1][2] |

| Appearance | Yellow Solid | [1][2] |

| Melting Point | 187-189 °C | [1][2] |

| Boiling Point | 238.5 °C | [1][2] |

| Solubility | Data not available |

Note on Boiling Point: The reported boiling point of 238.5 °C may be at reduced pressure. Further experimental verification is required to determine the boiling point at standard atmospheric pressure.

Spectral Data

While commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, HPLC, LC-MS, and UPLC for this compound, this data is not publicly available in the searched literature.[4]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and effective one-pot method for the conversion of indole-3-carboxaldehydes to indole-3-acetonitriles has been reported and can be adapted for this specific compound.[5] The synthesis would likely proceed from 5-nitroindole-3-carboxaldehyde.

Proposed Experimental Protocol (Adapted)

This protocol is based on a general method for the synthesis of indole-3-acetonitriles from indole-3-carboxaldehydes and should be optimized for the specific substrate.

Materials:

-

5-nitroindole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Formamide (NH₂CHO)

-

Sodium cyanide (NaCN)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-nitroindole-3-carboxaldehyde in a mixture of methanol and formamide, add sodium borohydride (1.3 molar equivalents) and stir at room temperature for 1 hour.

-

Add sodium cyanide (10 molar equivalents) to the reaction mixture.

-

Reflux the mixture at 100 °C for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling, add brine and extract the product with a mixture of methanol and chloroform.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent to obtain this compound.

Safety Precautions: This synthesis involves highly toxic reagents such as sodium cyanide. All manipulations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

Reactivity and Potential Biological Activity

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the indole ring, the nitro group, and the acetonitrile moiety.

-

Nitro Group: The nitro group is an electron-withdrawing group that deactivates the benzene portion of the indole ring towards electrophilic substitution. It can be reduced to an amino group, which could serve as a handle for further functionalization. The reduction of a nitro group can sometimes lead to the formation of reactive intermediates that may exhibit biological activity.[6]

-

Indole NH: The nitrogen of the indole ring can be deprotonated with a suitable base and alkylated or acylated.

-

Acetonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Inferred Biological Activity

As of the date of this report, no specific biological activities or signaling pathway involvements for this compound have been documented in the scientific literature. However, the biological activities of related compounds can provide insights into its potential pharmacological profile.

-

Nitro-containing Compounds: Nitroaromatic and nitroheterocyclic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] The biological effects of many nitro compounds are related to the bioreduction of the nitro group.[8]

-

Indole-3-acetonitrile (IAN): The parent compound, indole-3-acetonitrile, is a naturally occurring plant growth hormone.[9] Recent studies have explored its potential therapeutic applications. For instance, IAN has been shown to exhibit broad-spectrum antiviral activity, including against SARS-CoV-2, by promoting the host interferon signaling pathway.[10] It has also been investigated for its effects on neuroblastoma cells and its potential interaction with the serotonin and dopamine pathways.[3][11] Furthermore, some 2-aryl-2-(3-indolyl)acetohydroxamic acids have demonstrated cytotoxic activity against cancer cell lines.[12]

Given the known activities of these related structures, this compound could be a candidate for investigation in antiviral, anticancer, and neurological research.

Logical Relationships and Experimental Workflows

Due to the absence of specific published experimental studies on the biological activity of this compound, diagrams of signaling pathways or detailed experimental workflows cannot be provided at this time. A logical workflow for the initial investigation of this compound is proposed below.

Caption: Proposed workflow for the investigation of this compound.

Conclusion

This compound is a readily characterizable small molecule with potential for further investigation. While its fundamental chemical and physical properties are partially documented, a significant opportunity exists for comprehensive experimental validation and exploration of its biological activities. Based on the known pharmacology of related nitro- and indole-containing compounds, future research into its antiviral, antimicrobial, and anticancer properties is warranted. The proposed synthetic route and investigational workflow provide a framework for such future studies.

References

- 1. 6952-13-2 5-NITRO-3-INDOLYLACETONITRILE [chemsigma.com]

- 2. 6952-13-2 5-NITRO-3-INDOLYLACETONITRILE [chemsigma.com]

- 3. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6952-13-2|this compound| Ambeed [ambeed.com]

- 5. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. 2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile | 120627-50-1 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Structure and synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of 2-(5-nitro-1H-indol-3-yl)acetonitrile. The document details experimental protocols, summarizes key data, and visualizes synthetic and signaling pathways.

Structure and Properties

This compound is an indole derivative characterized by a nitro group at the 5-position of the indole ring and an acetonitrile group at the 3-position. The presence of the electron-withdrawing nitro group and the versatile nitrile functionality make it a compound of interest in medicinal chemistry and drug development.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₇N₃O₂

-

Molecular Weight: 201.18 g/mol

-

CAS Number: 6952-13-2[1]

Table 1: Physicochemical Properties of Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 5-Nitroindole | C₈H₆N₂O₂ | 162.15 | 140-142 | Yellow solid |

| 5-Nitroindole-3-carboxaldehyde | C₉H₆N₂O₃ | 190.16 | 109-111 | Yellow amorphous solid[2] |

Table 2: Predicted and Analogous Spectral Data

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm⁻¹) |

| This compound (Predicted) | δ ~8.7 (s, 1H), ~8.1 (d, 1H), ~7.5 (d, 1H), ~7.4 (s, 1H), ~4.0 (s, 2H) | δ ~142, ~139, ~128, ~125, ~118, ~117, ~112, ~105, ~15 | ν ~3300 (N-H), ~2250 (C≡N), ~1520 & ~1340 (NO₂) |

| 5-Nitroindole-3-carboxaldehyde[2] | 9.64 (s, 1H), 8.69 (d, J=7.8 Hz, 1H), 7.73 (m, 2H), 7.18 (d, J=6 Hz, 1H), 2.50–2.62 (br, 1H) | 183.97, 138.90, 118.13, 117.38, 111.91 | Not specified |

| Indole-3-acetonitrile[3] | 7.62-7.51 (m, 2H), 7.38-7.10 (m, 3H), 3.78 (s, 2H), 8.2 (br s, 1H) | 136.1, 127.2, 124.4, 122.3, 120.0, 118.5, 111.3, 107.5, 15.1 | Not specified |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from indole. The most common route involves the nitration of indole to form 5-nitroindole, followed by a Mannich reaction to yield 5-nitrogramine, and subsequent displacement of the dimethylamino group with cyanide.

Experimental Protocols

Step 1: Synthesis of 5-Nitroindole

-

Reaction: Electrophilic nitration of indole.

-

Reagents: Indole, nitric acid, sulfuric acid.

-

Procedure:

-

To a stirred solution of indole in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (typically 0-5 °C).

-

The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

-

The mixture is then poured onto ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution).

-

The precipitated product, 5-nitroindole, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

-

Step 2: Synthesis of 5-Nitro-3-(dimethylaminomethyl)indole (5-Nitro-gramine)

-

Reaction: Mannich reaction of 5-nitroindole.

-

Reagents: 5-Nitroindole, formaldehyde, dimethylamine.

-

Procedure:

-

A mixture of 5-nitroindole, aqueous formaldehyde, and aqueous dimethylamine is prepared in a suitable solvent such as acetic acid or ethanol.

-

The mixture is stirred at room temperature or gently heated for several hours.

-

The reaction is then cooled, and the product is precipitated by the addition of a base.

-

The solid 5-nitrogramine is collected by filtration, washed with water, and dried.

-

Step 3: Synthesis of this compound

-

Reaction: Nucleophilic substitution of the dimethylamino group of 5-nitrogramine with cyanide.

-

Reagents: 5-Nitro-3-(dimethylaminomethyl)indole, sodium cyanide or potassium cyanide.

-

Procedure:

-

5-Nitro-gramine is dissolved in a suitable solvent, such as a mixture of methanol and formamide.

-

Sodium cyanide (or potassium cyanide) is added to the solution.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Biological Activity and Signaling Pathways

Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents.[2][4] Their mechanism of action is often attributed to their ability to interact with and stabilize G-quadruplex (G4) structures in the promoter regions of oncogenes, such as c-Myc.[2][4]

The c-Myc proto-oncogene is a crucial regulator of cell proliferation, growth, and apoptosis. Its overexpression is a hallmark of many human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex structure. Stabilization of this G4 structure by small molecules can inhibit the transcription of the c-Myc gene, leading to a decrease in c-Myc protein levels and subsequent suppression of tumor cell growth.[4][5][6][7]

5-nitroindole derivatives have been identified as effective c-Myc G-quadruplex binders.[2][4] The binding of these compounds to the G4 structure in the c-Myc promoter leads to the downregulation of c-Myc expression, cell cycle arrest, and the induction of apoptosis in cancer cells.[2][4] This targeted approach presents a promising strategy for the development of novel anticancer therapeutics.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic route via 5-nitrogramine is a feasible approach for its preparation. The potential of this and related 5-nitroindole compounds to modulate the c-Myc signaling pathway by stabilizing G-quadruplex structures highlights a key area for future research and drug discovery efforts. Further investigation into the specific biological activities and optimization of the synthetic protocols are warranted to fully explore the therapeutic potential of this compound.

References

- 1. CAS 6952-13-2 | this compound - Synblock [synblock.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(1H-Indol-3-yl)acetonitrile | CymitQuimica [cymitquimica.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Targeted Downregulation of MYC through G-quadruplex Stabilization by DNAi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 2-(5-nitro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-nitro-1H-indol-3-yl)acetonitrile is a heterocyclic organic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. The presence of a nitro group at the 5-position of the indole ring and a nitrile group in the side chain at the 3-position suggests potential for diverse chemical reactivity and biological activity. This document provides a comprehensive overview of the available physical, chemical, and potential biological characteristics of this compound, intended to support research and development efforts.

Chemical and Physical Characteristics

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is experimentally determined, other values may be predicted and should be confirmed through empirical testing.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 6952-13-2 | [1][2] |

| Molecular Formula | C₁₀H₇N₃O₂ | N/A |

| Molecular Weight | 201.18 g/mol | N/A |

| Appearance | Yellow Solid | [2] |

| Melting Point | 187-189 °C | [2] |

| Boiling Point | 238.5 °C (Predicted or at reduced pressure) | [2] |

| Solubility | Data not available. Expected to have some solubility in polar organic solvents like DMSO, DMF, and acetone based on its structure. | N/A |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on the known spectra of related indole derivatives, the following characteristic signals can be anticipated. Researchers should perform their own spectral analysis for definitive characterization.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole ring protons, with characteristic shifts influenced by the electron-withdrawing nitro group. A singlet for the methylene (-CH₂-) protons adjacent to the nitrile group is also expected. The aromatic region would likely show complex splitting patterns. |

| ¹³C NMR | Resonances for the ten carbon atoms, including the indole ring carbons, the methylene carbon, and the nitrile carbon. The chemical shifts of the aromatic carbons will be significantly affected by the nitro substituent. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 201.18. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the acetonitrile side chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C≡N stretch of the nitrile, and symmetric and asymmetric stretches of the nitro group. |

Experimental Protocols

Hypothetical Synthesis of this compound

This proposed workflow starts from the commercially available 5-nitroindole.

References

An In-Depth Technical Guide to the Synthesis of 5-Nitroindoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindole is a critical heterocyclic organic compound, distinguished by an indole ring functionalized with a nitro group at the 5-position. This structure imparts a unique reactivity profile, establishing it as an invaluable building block in organic synthesis.[1] Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of a wide array of therapeutic agents, including treatments for cancer and viral infections.[2][3][4] Furthermore, its applications extend to agrochemicals, dyes, and specialty polymers, highlighting its industrial versatility.[1] The ability to efficiently reduce the nitro group to a primary amine allows for extensive functionalization, making 5-nitroindole a versatile precursor for complex molecular architectures.[1]

This technical guide provides a comprehensive review of the principal synthetic methodologies for 5-nitroindole, detailing experimental protocols for key reactions and presenting quantitative data to facilitate comparison. It covers classical routes such as the Fischer and Reissert syntheses, modern catalytic methods, and strategies for the further functionalization of the 5-nitroindole core.

Chapter 1: Classical Synthetic Routes

Classical methods remain fundamental to indole synthesis, leveraging well-established reactions that form the indole nucleus from acyclic precursors.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole ring. The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For 5-nitroindoles, the reaction typically starts with p-nitrophenylhydrazine.

The general mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[5][5]-sigmatropic rearrangement followed by the elimination of ammonia yields the aromatic indole ring.

Figure 1. Logical workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 3-Methyl-5-nitroindole [6]

An improved Fischer synthesis utilizes phosphoric acid with simultaneous extraction of the product into toluene.

-

A mixture of 4-nitrophenylhydrazone of propionaldehyde (20.7 g, 0.1 mol), 85% H₃PO₄ (150 ml), and toluene (500 ml) is vigorously stirred at 90-100°C for 2 hours.

-

The reddish toluene phase is separated. Fresh toluene (500 ml) is added to the acid phase, and stirring at 90-100°C is continued for another 4 hours.

-

This extraction is repeated a third time for 4 hours.

-

The combined toluene extracts are dried (Na₂CO₃), and the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from hexane/EtOH to yield the final product.

| Parameter | Value | Reference |

| Starting Material | 4-Nitrophenylhydrazone of propionaldehyde | [6] |

| Catalyst | 85% Phosphoric Acid (H₃PO₄) | [6] |

| Solvent | Toluene | [6] |

| Temperature | 90-100°C | [6] |

| Reaction Time | 10 hours (total) | [6] |

| Yield | 85% | [6] |

| Product Purity | Recrystallized, mp 134-135°C | [6] |

Table 1. Quantitative data for the improved Fischer synthesis of 3-methyl-5-nitroindole.

Reissert Indole Synthesis

The Reissert synthesis is another classical route that begins with an ortho-nitrotoluene derivative, which is condensed with diethyl oxalate in the presence of a base.[7] The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization to form an indole-2-carboxylic acid, which can be subsequently decarboxylated.[7][8]

The mechanism starts with the deprotonation of the methyl group of o-nitrotoluene by a strong base (e.g., potassium ethoxide), followed by condensation with diethyl oxalate. The nitro group is then reduced to an amine, which undergoes intramolecular cyclization and dehydration to form the indole ring.[9]

Figure 2. General workflow for the Reissert Indole Synthesis.

Experimental Protocol: General Steps for Reissert Synthesis [7][8]

-

Condensation: o-Nitrotoluene is reacted with diethyl oxalate in the presence of a base like potassium ethoxide.

-

Reductive Cyclization: The intermediate ethyl o-nitrophenylpyruvate is treated with a reducing agent, such as zinc dust in acetic acid or iron powder, to simultaneously reduce the nitro group and facilitate cyclization.[7][8]

-

Hydrolysis & Decarboxylation: The resulting indole-2-carboxylate ester can be hydrolyzed to the carboxylic acid, which is then decarboxylated by heating to yield the final indole product.[7]

| Parameter | Value | Reference |

| Starting Material | o-Nitrotoluene derivative | [7][8] |

| Base for Condensation | Potassium Ethoxide (KOEt) | [7] |

| Reducing Agent | Zinc in Acetic Acid (Zn/AcOH) | [7] |

| Final Step | Decarboxylation (Heat) | [7] |

| Typical Product | Substituted Indole | [7][8] |

Table 2. General conditions for the Reissert indole synthesis.

Chapter 2: Modern Synthetic Methods

Modern synthetic chemistry offers powerful, often catalytic, alternatives to classical methods, providing access to complex indoles with high efficiency and selectivity.

Larock Indole Synthesis

The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[10] This method is highly valued for its tolerance of a wide range of functional groups and its ability to construct polysubstituted indoles in a single step.[10][11]

The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne coordination and migratory insertion. The resulting vinylpalladium intermediate undergoes an intramolecular cyclization where the aniline nitrogen displaces the palladium, which is then reductively eliminated to regenerate the Pd(0) catalyst and form the indole product.[10]

Figure 3. Catalytic cycle of the Larock Indole Synthesis.

General Reaction Conditions [10][12]

| Component | Typical Reagent/Condition | Reference |

| Aniline Substrate | o-Iodoaniline derivative | [10] |

| Alkyne | 2-5 equivalents of a disubstituted alkyne | [10] |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [12] |

| Ligand | Triphenylphosphine (PPh₃) | [10] |

| Base | Potassium Carbonate (K₂CO₃) | [12] |

| Additive | Lithium Chloride (LiCl) | [10][12] |

| Solvent | DMF | [10] |

Table 3. Typical reagents and conditions for the Larock indole synthesis.

Hemetsberger Indole Synthesis

The Hemetsberger (or Hemetsberger-Knittel) synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[5][13] While the reaction often provides good yields (typically >70%), its application can be limited by the stability and synthesis of the required azido starting material.[13]

The mechanism is believed to proceed through a nitrene intermediate, which is generated by the thermal extrusion of N₂ from the azide. The nitrene then undergoes intramolecular cyclization onto the adjacent aromatic ring, leading to the indole product.[13][14]

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synarchive.com [synarchive.com]

- 13. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves the nitration of indole-3-carboxaldehyde followed by the conversion of the resulting aldehyde to the target nitrile.

I. Chemical Reaction Overview

The synthesis is performed in two main stages:

-

Step 1: Synthesis of 5-nitroindole-3-carboxaldehyde from indole-3-carboxaldehyde via electrophilic nitration.

-

Step 2: Synthesis of this compound from 5-nitroindole-3-carboxaldehyde.

Caption: Overall two-step synthesis pathway.

II. Experimental Protocols

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Sodium cyanide is highly toxic if ingested, inhaled, or in contact with skin. Handle with extreme caution and have a cyanide antidote kit available. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.

-

All solvents are flammable. Keep away from ignition sources.

Step 1: Synthesis of 5-nitroindole-3-carboxaldehyde

This protocol is adapted from established methods for the nitration of indole derivatives.

Materials:

-

Indole-3-carboxaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxaldehyde in concentrated sulfuric acid at 0 °C (ice bath). Stir until a clear solution is obtained.

-

Slowly add a solution of 70% nitric acid in concentrated sulfuric acid dropwise via a dropping funnel. Maintain the reaction temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield pure 5-nitroindole-3-carboxaldehyde.

-

Dry the product under vacuum.

Characterization Data for 5-nitroindole-3-carboxaldehyde:

| Parameter | Value |

| Appearance | Yellow solid |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Melting Point | 310-312 °C |

Step 2: Synthesis of this compound

This protocol is a modification of known methods for converting aldehydes to nitriles.

Materials:

-

5-nitroindole-3-carboxaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Methanol

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a three-neck flask under a nitrogen or argon atmosphere.

-

Add anhydrous DMF to the flask, followed by the portion-wise addition of sodium hydride at 0 °C.

-

Add a solution of Tosylmethyl isocyanide (TosMIC) in DMF dropwise to the suspension.

-

Stir the mixture for 15-30 minutes at room temperature.

-

Add a solution of 5-nitroindole-3-carboxaldehyde in DMF dropwise.

-

Heat the reaction mixture to 80 °C and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench by carefully adding water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Expected Results:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| 5-nitroindole-3-carboxaldehyde | C₉H₆N₂O₃ | 190.16 | Yellow Solid | 75-85 |

| This compound | C₁₀H₇N₃O₂ | 201.18 | Solid | 60-70 |

III. Workflow Diagram

Caption: Detailed experimental workflow.

Application Note: 1H and 13C NMR Analysis of 2-(5-nitro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of 2-(5-nitro-1H-indol-3-yl)acetonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are intended to guide researchers in obtaining and interpreting high-quality NMR data for this and structurally related indole derivatives. This application note includes predicted spectral data, experimental procedures, and a workflow diagram to facilitate reproducible and accurate analysis.

Introduction

This compound is an indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. The presence of a nitro group and a nitrile functionality can significantly influence the electronic and structural properties of the indole ring system. Accurate structural characterization is paramount for understanding its chemical reactivity and potential pharmacological activity. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects in indole systems and data from related compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | ~11.5 - 12.0 | br s | - |

| H2 | ~7.8 - 8.0 | d | ~2.0 |

| H4 | ~8.4 - 8.6 | d | ~2.2 |

| H6 | ~7.9 - 8.1 | dd | ~9.0, 2.2 |

| H7 | ~7.6 - 7.8 | d | ~9.0 |

| CH₂ | ~4.0 - 4.2 | s | - |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~128 - 130 |

| C3 | ~108 - 110 |

| C3a | ~125 - 127 |

| C4 | ~118 - 120 |

| C5 | ~140 - 142 |

| C6 | ~115 - 117 |

| C7 | ~112 - 114 |

| C7a | ~138 - 140 |

| CH₂ | ~15 - 17 |

| CN | ~117 - 119 |

Experimental Protocol

This section details the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment

-

Sample: this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents like acetone-d₆ or methanol-d₄ can be used, but may result in different chemical shifts.[1]

-

NMR Tubes: 5 mm high-precision NMR tubes.

-

NMR Spectrometer: A 300-500 MHz NMR spectrometer equipped with a broadband probe.[1][2]

Sample Preparation

-

Weigh the appropriate amount of this compound and transfer it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆ with TMS) to the vial.

-

Vortex or sonicate the mixture until the sample is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Data Acquisition

¹H NMR Spectroscopy:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the following acquisition parameters (example for a 400 MHz spectrometer):

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 14 ppm

-

Temperature: 298 K

-

¹³C NMR Spectroscopy:

-

Use the same locked and shimmed sample.

-

Set the following acquisition parameters (example for a 100 MHz spectrometer):

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024-4096 (or more, as needed for signal-to-noise)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform a baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual solvent peak for ¹³C NMR (DMSO-d₆ at 39.52 ppm).[3]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols: 2-(5-nitro-1H-indol-3-yl)acetonitrile as a Versatile Synthetic Intermediate for Anticancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-nitro-1H-indol-3-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of novel anticancer agents. Its bifunctional nature, featuring a reactive nitrile group and a nitro group amenable to reduction, allows for diverse chemical modifications to generate libraries of compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the utilization of this compound as a synthetic intermediate in the development of c-Myc G-quadruplex binders, a promising class of anticancer therapeutics.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic molecules with a wide range of biological activities. The 5-nitro substitution on the indole ring serves as a key functional handle for further synthetic transformations and can also contribute to the biological activity of the final compounds. Specifically, this compound offers two primary points for chemical diversification: the nitrile group at the 3-position and the nitro group at the 5-position.

This intermediate is particularly relevant for the synthesis of compounds targeting the c-Myc oncogene. The c-Myc promoter contains a G-quadruplex (G4) DNA structure that is crucial for regulating its transcription.[1] Small molecules that can bind to and stabilize this G4 structure can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This application note will detail the synthetic pathways to convert this compound into potent c-Myc G-quadruplex binders and outlines the protocols for their biological evaluation.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇N₃O₂ |

| Molecular Weight | 201.18 g/mol |

| Appearance | Pale yellow to yellow solid |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |

| Key Functional Groups | Indole, Nitrile, Nitro |

Synthetic Applications

This compound can be utilized in a variety of synthetic transformations to generate diverse molecular scaffolds. The primary reaction pathways involve modifications of the nitrile and nitro groups.

Synthesis of Pyrrolidine-Substituted 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders

A key application of this intermediate is the synthesis of substituted 5-nitroindole derivatives that have been shown to bind to the c-Myc promoter G-quadruplex.[1] The synthetic strategy involves the reduction of the nitrile group to a primary amine, followed by the introduction of a pyrrolidine-containing side chain.

Experimental Protocol 1: Synthesis of 2-(5-nitro-1H-indol-3-yl)ethan-1-amine

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Dry tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (4 equivalents) in dry THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in dry THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 2-(5-nitro-1H-indol-3-yl)ethan-1-amine, which can be used in the next step without further purification or purified by column chromatography.

Experimental Protocol 2: Synthesis of a Pyrrolidine-Substituted 5-Nitroindole Derivative

Materials:

-

2-(5-nitro-1H-indol-3-yl)ethan-1-amine

-

N-Boc-3-pyrrolidinone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve 2-(5-nitro-1H-indol-3-yl)ethan-1-amine (1 equivalent) and N-Boc-3-pyrrolidinone (1.2 equivalents) in DCM.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-Boc protected pyrrolidine derivative.

-

Dissolve the purified product in DCM and add trifluoroacetic acid (10 equivalents) to remove the Boc protecting group.

-

Stir for 2 hours at room temperature, then concentrate under reduced pressure to yield the final pyrrolidine-substituted 5-nitroindole derivative as a TFA salt.

Biological Activity and Mechanism of Action

Derivatives synthesized from this compound have shown significant anticancer activity.[1] The primary mechanism of action for the pyrrolidine-substituted 5-nitroindoles is the binding to and stabilization of the G-quadruplex structure in the promoter region of the c-Myc oncogene.

Quantitative Biological Data

The anticancer activity of synthesized 5-nitroindole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate their potent anti-proliferative effects.

| Compound | HeLa IC₅₀ (µM)[1] |

| Derivative 5 | 5.08 ± 0.91 |

| Derivative 7 | 5.89 ± 0.73 |

These compounds were found to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[1]

Alternative Synthetic Transformations

Hydrolysis of the Nitrile Group to Form 5-Nitroindole-3-acetic Acid Derivatives

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-nitroindole-3-acetic acid. This derivative can serve as a precursor for the synthesis of other bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) analogs and plant growth regulators.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(5-nitro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of suggested in vitro experimental assays for evaluating the biological activities of 2-(5-nitro-1H-indol-3-yl)acetonitrile. The protocols are based on established methodologies for assessing the anticancer and antimicrobial potential of novel chemical entities.

Introduction

This compound is a synthetic organic compound featuring an indole scaffold, a nitro group at the 5-position, and an acetonitrile moiety at the 3-position. The presence of the 5-nitroindole core is significant, as derivatives with this feature have demonstrated promising anticancer activities.[1][2][3] These compounds have been shown to target c-Myc G-quadruplexes, induce the production of reactive oxygen species (ROS), and trigger cell cycle arrest in cancer cells.[1][2] Furthermore, various indole derivatives have been recognized for their broad-spectrum antimicrobial properties.[4] The acetonitrile functional group may also contribute to the compound's biological profile, as related compounds like indole-3-acetonitrile have been investigated for their cytotoxic effects.[5]

Given the structural characteristics of this compound, this document outlines protocols for its preliminary in vitro evaluation as a potential anticancer and antimicrobial agent.

Application 1: In Vitro Anticancer Activity

Cell Viability and Cytotoxicity Assays

A primary step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 7.5 |

| A549 | Non-Small Cell Lung Cancer | 12.2 |

| MCF-7 | Breast Cancer | 15.8 |

| K-562 | Chronic Myelogenous Leukemia | 9.3 |

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7, K-562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired compound concentration. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Workflow for the MTT Cell Viability Assay.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cytotoxicity, it is crucial to investigate whether the compound induces apoptosis (programmed cell death) and/or affects cell cycle progression.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Hypothesized Anticancer Signaling Pathway.

Application 2: In Vitro Antimicrobial Activity

The evaluation of antimicrobial activity is essential to determine the potential of this compound as an anti-infective agent. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: Hypothetical MIC Values of this compound against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive Bacteria | 32 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 64 |

| Candida albicans (ATCC 90028) | Fungi (Yeast) | 32 |

-

Microorganism Preparation: Prepare an inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should also be tested as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for MIC Determination.

Disclaimer

The data presented in the tables are hypothetical and for illustrative purposes only. The protocols provided are general guidelines and may require optimization based on the specific cell lines, microbial strains, and laboratory conditions. It is essential to consult relevant literature and safety data sheets before handling any chemical compounds.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2-(5-Nitro-1H-indol-3-yl)acetonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile and its analogs. The protocols are based on established chemical transformations and are intended to be a guide for researchers in medicinal chemistry and drug development.

Introduction

Indole-3-acetonitrile derivatives are significant scaffolds in medicinal chemistry, serving as building blocks for various therapeutic agents, including tryptamines and natural products.[1][2] The introduction of a nitro group at the 5-position of the indole ring can be a key modification for modulating the biological activity of these compounds, with some 5-nitroindole derivatives showing promise as anticancer agents by targeting G-quadruplex DNA.[3] This document outlines a common and effective synthetic route to prepare this compound and its analogs, starting from commercially available 5-nitroindole.

Synthetic Strategy Overview

The synthesis of this compound analogs can be efficiently achieved through a two-step process starting from a substituted 5-nitroindole. The general strategy involves:

-

Formylation of the indole ring at the C3 position: This is typically achieved via a Vilsmeier-Haack reaction to introduce a carboxaldehyde group.

-

Conversion of the aldehyde to the acetonitrile: This transformation can be accomplished in a one-pot reaction using sodium borohydride and sodium cyanide.

This approach allows for the synthesis of a variety of analogs by utilizing appropriately substituted starting indoles.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1H-indole-3-carboxaldehyde

This protocol describes the formylation of 5-nitroindole at the C3 position.

Materials:

-

5-Nitroindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution (30% aqueous)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 5-nitroindole in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is basic.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry it under a vacuum to yield 5-nitro-1H-indole-3-carboxaldehyde.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol details the one-pot conversion of 5-nitro-1H-indole-3-carboxaldehyde to the target acetonitrile derivative.[1]

Materials:

-

5-Nitro-1H-indole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Methanol (MeOH)

-

Formamide (NH₂CHO)

-

Standard laboratory glassware and magnetic stirrer

-

Fume hood

Procedure:

WARNING: Sodium cyanide is a potent poison. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.

-

To a solution of 5-nitro-1H-indole-3-carboxaldehyde in a mixture of methanol (MeOH) and formamide (NH₂CHO) (e.g., 1:1 v/v), add sodium cyanide (NaCN) in one portion.[1]

-

Stir the mixture at room temperature for 10-15 minutes.

-

Carefully add sodium borohydride (NaBH₄) in small portions to the reaction mixture.[1] The reaction may be exothermic.

-

After the addition of NaBH₄ is complete, stir the reaction at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[1]

Data Presentation

The following table summarizes typical yields for the synthesis of indole-3-acetonitrile analogs from their corresponding indole-3-carboxaldehydes, demonstrating the efficiency of the one-pot conversion method.

| Entry | Starting Aldehyde | Product | Yield (%) |

| 1 | 4-Nitroindole-3-carboxaldehyde | 4-Nitroindole-3-acetonitrile | 88 |

| 2 | 4-Phenylindole-3-carboxaldehyde | 4-Phenylindole-3-acetonitrile | 89 |

| 3 | 4-Iodoindole-3-carboxaldehyde | 4-Iodoindole-3-acetonitrile | 88 |

| 4 | 4-Methoxyindole-3-carboxaldehyde | 4-Methoxyindole-3-acetonitrile | - |

| 5 | 4-Benzyloxyindole-3-carboxaldehyde | 4-Benzyloxyindole-3-acetonitrile | 89 |

Data adapted from a study on the one-step synthesis of indole-3-acetonitriles.[1]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthetic pathway for preparing this compound.

Caption: General synthetic scheme for this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and key reagents for each major transformation.

Caption: Key reagents and transformations in the synthesis.

References

- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Screening 2-(5-nitro-1H-indol-3-yl)acetonitrile for Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening of the novel compound, 2-(5-nitro-1H-indol-3-yl)acetonitrile, for its potential antimicrobial properties. The provided protocols are based on established methodologies for determining the efficacy of new chemical entities against a panel of clinically relevant microbial pathogens.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2][3] The incorporation of a nitro group can further enhance the antimicrobial potential, as these moieties are known to be bioactivated to produce cytotoxic reactive nitrogen species.[4][5][6][7] This document outlines the screening protocols to evaluate the antimicrobial activity of this compound.

Data Presentation

All quantitative data from the antimicrobial screening assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a standardized format for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||

| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||

| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin | ||

| Candida albicans | ATCC 90028 | Fluconazole | ||

| [Additional Organism] | [Strain ID] | [Appropriate Control] |

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC or MFC/MIC Ratio | Interpretation (Bactericidal/Fungicidal or Bacteriostatic/Fungistatic) |

| Staphylococcus aureus | ATCC 29213 | ||||

| Escherichia coli | ATCC 25922 | ||||

| Pseudomonas aeruginosa | ATCC 27853 | ||||

| Candida albicans | ATCC 90028 | ||||

| [Additional Organism] | [Strain ID] |

Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

| Test Microorganism | Strain ID | Disk Content (µg) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 29213 | Vancomycin (30 µg) | |||

| Escherichia coli | ATCC 25922 | Ciprofloxacin (5 µg) | |||

| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin (10 µg) | |||

| Candida albicans | ATCC 90028 | Fluconazole (25 µg) | |||

| [Additional Organism] | [Strain ID] | [Appropriate Control] |

Experimental Protocols

Detailed methodologies for the key antimicrobial screening experiments are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a widely used technique for determining the MIC.[13]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Positive control antibiotics

-

Sterile saline or broth

Protocol:

-

Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Also, include wells with a standard antibiotic as a positive control.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[14][15]

Protocol:

-

Following the MIC determination, take an aliquot (typically 10 µL) from each well that shows no visible growth.[16]

-

Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the agar plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

-

The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[17][18][19]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Standardized microbial inoculum (0.5 McFarland)

-

Sterile filter paper disks

-

This compound solution of a known concentration

-

Positive control antibiotic disks

Protocol:

-

Dip a sterile cotton swab into the standardized microbial suspension and remove excess fluid by pressing it against the inside of the tube.

-

Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.[20]

-

Allow the plate to dry for a few minutes.

-

Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.

-

Place a standard antibiotic disk as a positive control.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential workflow for the antimicrobial screening of this compound.

Caption: Workflow for antimicrobial screening.

Hypothetical Signaling Pathway of Antimicrobial Action

This diagram proposes a potential mechanism of action for this compound, combining the known effects of nitroaromatic and indole compounds.

Caption: Hypothetical mechanism of action.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. svedbergopen.com [svedbergopen.com]

- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 9. iacld.com [iacld.com]

- 10. darvashco.com [darvashco.com]

- 11. goums.ac.ir [goums.ac.ir]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. youtube.com [youtube.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. microchemlab.com [microchemlab.com]

- 16. Minimum Bactericidal Concentration Determination [bio-protocol.org]

- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. asm.org [asm.org]

Troubleshooting & Optimization

Optimizing reaction conditions for the nitration of indole-3-acetonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the nitration of indole-3-acetonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when nitrating indole-3-acetonitrile?

A1: The direct nitration of indole-3-acetonitrile is expected to yield a mixture of isomeric products. Based on studies of structurally similar compounds like indole-3-carbonitrile, the major products are typically the 6-nitro and 4-nitro isomers.[1] The electron-withdrawing nature of the acetonitrile group at the 3-position directs nitration to the benzene ring.

Q2: What are the common challenges encountered during the nitration of indole-3-acetonitrile?

A2: A primary challenge is the acidic instability of the indole ring, which can lead to polymerization or degradation under harsh acidic conditions, resulting in low yields and complex product mixtures.[2] Controlling the reaction temperature and the choice of nitrating agent are crucial to minimize these side reactions.

Q3: Are there alternative, milder nitrating agents that can be used?

A3: Yes, if traditional methods using nitric acid and sulfuric acid prove to be too harsh, milder, non-acidic nitrating agents can be employed. Reagents like benzoyl nitrate or ethyl nitrate have been used for the nitration of indoles.[2] Another alternative is the use of ammonium tetramethylnitrate with trifluoroacetic anhydride, which has been successful for the regioselective nitration of other indole derivatives.[3][4][5]

Q4: How can the different nitroindole-3-acetonitrile isomers be separated?

A4: The separation of the resulting nitroindole-3-acetonitrile isomers can typically be achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of the isomers, but a gradient of ethyl acetate in hexane is a common starting point for separation.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield of Product | 1. Decomposition of the starting material due to harsh acidic conditions.[2] 2. Reaction temperature is too high, leading to side reactions. 3. Ineffective nitrating agent or conditions. | 1. Use a milder nitrating agent such as benzoyl nitrate or an ammonium nitrate/trifluoroacetic anhydride system.[2][3][4][5] 2. Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C). 3. Ensure the freshness of the nitrating agent and the dryness of the solvent. |

| Formation of a Dark, Tarry Mixture | Polymerization of the indole ring in the presence of strong acid.[2] | 1. Add the nitrating agent slowly to a cooled solution of indole-3-acetonitrile to control the exotherm. 2. Use a non-acidic nitrating system.[2][3][4][5] 3. Reduce the reaction time. |

| Complex Mixture of Products/Difficult Purification | 1. Formation of multiple nitro isomers. 2. Presence of dinitrated or other side products. | 1. Optimize the reaction conditions (temperature, reaction time, stoichiometry of the nitrating agent) to improve regioselectivity. 2. Use a less reactive nitrating agent. 3. Employ careful column chromatography with a shallow solvent gradient for better separation. |

| Product is Unstable During Workup or Purification | The nitroindole product may be sensitive to strong bases or acids used during the workup. | 1. Use a neutral workup procedure, for example, quenching the reaction with ice-water and extracting the product with an organic solvent. 2. Avoid strong acids or bases during extraction and purification. |

Experimental Protocols

Protocol 1: General Procedure for Nitration using Nitric Acid/Sulfuric Acid (Caution: Highly Corrosive and Exothermic)

This protocol is a general guideline based on the nitration of similar indole derivatives and should be optimized for indole-3-acetonitrile.

-

Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 equivalents) to pre-cooled (0 °C) concentrated sulfuric acid with stirring. Keep the mixture cooled in an ice bath.

-

Reaction Setup: Dissolve indole-3-acetonitrile (1.0 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice-salt bath.

-

Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled solution of indole-3-acetonitrile over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and water. A precipitate of the crude product should form.

-

Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the isomers.

Data Presentation: Expected Product Distribution

The following table summarizes the expected regioselectivity based on the nitration of the closely related indole-3-carbonitrile.[1] Actual yields for indole-3-acetonitrile may vary and require experimental optimization.

| Product Isomer | Expected Predominance |

| 6-Nitroindole-3-acetonitrile | Major Product |

| 4-Nitroindole-3-acetonitrile | Minor Product |

| Other Isomers (e.g., 5-nitro, 7-nitro) | Possible in smaller quantities |

Visualizations

Caption: General experimental workflow for the nitration of indole-3-acetonitrile.

Caption: Troubleshooting decision tree for the nitration of indole-3-acetonitrile.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Polar Indole Derivatives